molecular formula C19H21N5O2 B11284741 8-(4-ethylphenyl)-1-methyl-3-(prop-2-en-1-yl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

8-(4-ethylphenyl)-1-methyl-3-(prop-2-en-1-yl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B11284741
M. Wt: 351.4 g/mol
InChI Key: CSPQBPNFSZILIP-UHFFFAOYSA-N
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Description

8-(4-ETHYLPHENYL)-1-METHYL-3-(PROP-2-EN-1-YL)-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-ETHYLPHENYL)-1-METHYL-3-(PROP-2-EN-1-YL)-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the core imidazo[1,2-g]purine structure, followed by the introduction of the ethylphenyl, methyl, and prop-2-en-1-yl groups through various substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(4-ETHYLPHENYL)-1-METHYL-3-(PROP-2-EN-1-YL)-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

8-(4-ETHYLPHENYL)-1-METHYL-3-(PROP-2-EN-1-YL)-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-(4-ETHYLPHENYL)-1-METHYL-3-(PROP-2-EN-1-YL)-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to various biological effects. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in therapeutic or biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 8-(4-METHYLPHENYL)-1-METHYL-3-(PROP-2-EN-1-YL)-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
  • 8-(4-ISOPROPYLPHENYL)-1-METHYL-3-(PROP-2-EN-1-YL)-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE

Uniqueness

The uniqueness of 8-(4-ETHYLPHENYL)-1-METHYL-3-(PROP-2-EN-1-YL)-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

IUPAC Name

6-(4-ethylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C19H21N5O2/c1-4-10-24-17(25)15-16(21(3)19(24)26)20-18-22(11-12-23(15)18)14-8-6-13(5-2)7-9-14/h4,6-9H,1,5,10-12H2,2-3H3

InChI Key

CSPQBPNFSZILIP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C

Origin of Product

United States

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